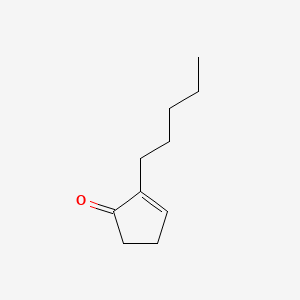
2-Pentyl-2-cyclopenten-1-one
Cat. No. B1585486
Key on ui cas rn:
25564-22-1
M. Wt: 152.23 g/mol
InChI Key: ILHZVKAXFCDFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04499297
Procedure details


A mixture of 184 mg (0.95 mM) of 1-ethynyl-1-pentyl-2-propenyl acetate and 13 mg (0.05 mM) of PdCl2 (CH3CN)2 in 1.2 ml of acetonitrile and 60 μl of glacial acetic acid was heated at 80° during 2 h. 1 Ml of methanol and some crystals of 4-dimethylaminopyridine were added to the reaction mixture and the whole was stirred for 45 minutes at room temperature, whereupon 10 ml of a 1:1 mixture of pentane/ether were added followed by a small quantity of potassium carbonate. The reaction mixture was then stirred for 30 minutes, it was then filtered and evaporated. The obtained residue gave by bulb to bulb distillation 104 mg of a colorless distillate constituted by the desired product having a purity of 92% (yield 66%). By carrying out the reaction in toluene instead of acetonitrile at a temperature of about 80°, the desired product was obtained, though in lower yields.
Name
1-ethynyl-1-pentyl-2-propenyl acetate
Quantity
184 mg
Type
reactant
Reaction Step One

[Compound]
Name
PdCl2 (CH3CN)2
Quantity
13 mg
Type
reactant
Reaction Step One





Name
pentane ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
Yield
66%
Identifiers


|
REACTION_CXSMILES
|
C(O[C:5]([C:13]#[CH:14])([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH:6]=[CH2:7])(=O)C.CO.CCCCC.CC[O:24]CC.C(=O)([O-])[O-].[K+].[K+]>C(#N)C.C(O)(=O)C.CN(C)C1C=CN=CC=1>[CH2:8]([C:5]1[C:6](=[O:24])[CH2:7][CH2:14][CH:13]=1)[CH2:9][CH2:10][CH2:11][CH3:12] |f:2.3,4.5.6|
|
Inputs


Step One
|
Name
|
1-ethynyl-1-pentyl-2-propenyl acetate
|
|
Quantity
|
184 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C=C)(CCCCC)C#C
|
[Compound]
|
Name
|
PdCl2 (CH3CN)2
|
|
Quantity
|
13 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
60 μL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Step Three
|
Name
|
pentane ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCC.CCOCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was then stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated at 80° during 2 h
|
|
Duration
|
2 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
it was then filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained residue gave by bulb to bulb distillation 104 mg of a colorless distillate
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCC)C=1C(CCC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 66% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
